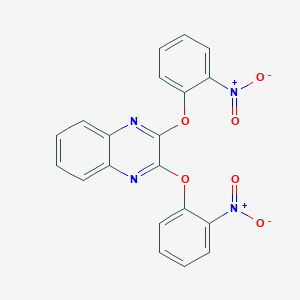
2,3-Bis(2-nitrophenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-nitrophenoxy)quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in material science . The structure of this compound consists of a quinoxaline core substituted with two 2-nitrophenoxy groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-nitrophenoxy)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by various catalysts such as titanium silicate-1, molecular iodine, cerium ammonium nitrate, and others . The reaction is usually carried out in solvents like methanol or ethanol at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches. These methods include solvent-free reactions, use of alternate reaction media (e.g., water, ionic liquids), and microwave-assisted synthesis . These approaches aim to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(2-nitrophenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2,3-Bis{2-aminophenoxy}quinoxaline.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the substituent used.
Scientific Research Applications
2,3-Bis(2-nitrophenoxy)quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Bis(2-nitrophenoxy)quinoxaline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells . The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with DNA, causing damage and inhibiting cell proliferation .
Comparison with Similar Compounds
- 2,3-Bis(phenylamino)quinoxaline
- 2,3-Bis(2-hydroxy-2-phenyl)ethenylquinoxaline
- 2,3-Dichloroquinoxaline
Comparison: 2,3-Bis(2-nitrophenoxy)quinoxaline is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The presence of nitro groups also allows for various chemical modifications, making it a versatile compound for synthetic chemistry .
Properties
Molecular Formula |
C20H12N4O6 |
|---|---|
Molecular Weight |
404.3g/mol |
IUPAC Name |
2,3-bis(2-nitrophenoxy)quinoxaline |
InChI |
InChI=1S/C20H12N4O6/c25-23(26)15-9-3-5-11-17(15)29-19-20(22-14-8-2-1-7-13(14)21-19)30-18-12-6-4-10-16(18)24(27)28/h1-12H |
InChI Key |
HUOROSFGGGRAMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428140.png)
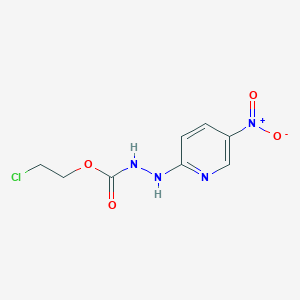
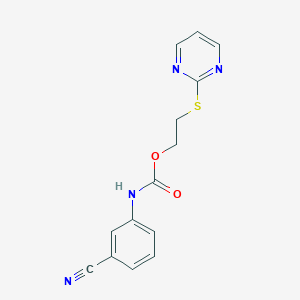
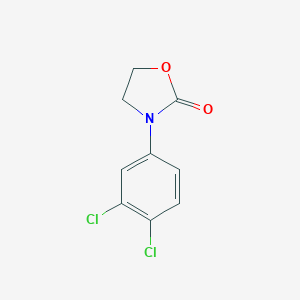
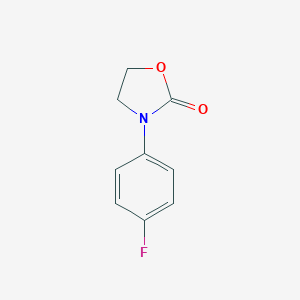
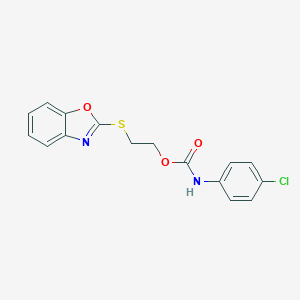
![N-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B428149.png)
![2-Chloro-1-({[(4-chloroanilino)carbonyl]oxy}methyl)ethyl 4-chlorophenylcarbamate](/img/structure/B428151.png)
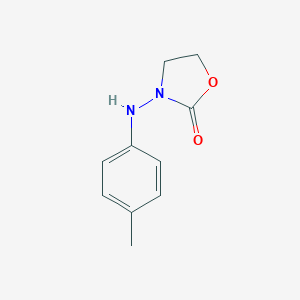
![3-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-oxazolidin-2-one](/img/structure/B428157.png)
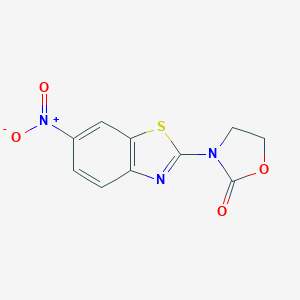
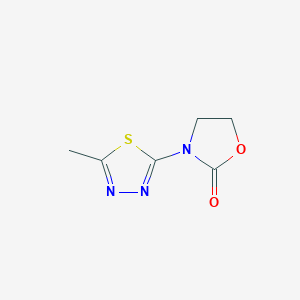
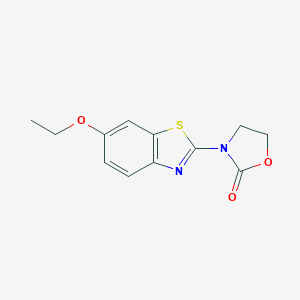
![3-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B428162.png)
